6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one
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Overview
Description
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology .
Mode of Action
It’s worth noting that indole derivatives are often involved in a variety of biological activities, including interactions with cancer cells, microbes, and various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of an indole derivative with a suitable chloro-substituted pyrrolidine precursor under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]
- 6-Chloro-1,2-dihydrospiro[indole-3,3’-cyclopropane]
- 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidine]
Uniqueness
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOPXMCPUFTBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=C(C=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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